molecular formula C23H24N4O5S2 B2574847 1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 2249239-45-8

1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B2574847
CAS RN: 2249239-45-8
M. Wt: 500.59
InChI Key: VLAUIFYCDKLVDX-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted with various functional groups including sulfonyl and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of pyrazole rings, sulfonyl groups, and a biphenyl group. These functional groups would contribute to the overall geometry and electronic structure of the molecule .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with various metal ions . They can also undergo various organic reactions such as substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of sulfonyl groups could increase its acidity and polarity . The biphenyl group could contribute to its rigidity and potentially its fluorescence properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a ligand in a metal complex, the pyrazole rings could coordinate to the metal ion, influencing its reactivity .

Future Directions

Future research could explore the potential applications of this compound. Given its structure, it could be interesting to investigate its properties as a ligand in metal complexes, or its potential biological activity .

properties

IUPAC Name

1-[4-[2-(3,5-dimethylpyrazol-1-yl)sulfonyl-4-methoxyphenyl]phenyl]sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-15-12-17(3)26(24-15)33(28,29)21-9-6-19(7-10-21)22-11-8-20(32-5)14-23(22)34(30,31)27-18(4)13-16(2)25-27/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAUIFYCDKLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)OC)S(=O)(=O)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole

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